molecular formula C17H18FN3OS B2829455 Cyclopropyl(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1171447-75-8

Cyclopropyl(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone

Cat. No. B2829455
CAS RN: 1171447-75-8
M. Wt: 331.41
InChI Key: OZDSRDMVRCCSAX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the piperidine ring might be formed through a cyclization reaction, while the thiadiazole ring could be formed through a condensation reaction. The fluorophenyl group could be introduced through a substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The cyclopropyl group and piperidine ring would add steric bulk, while the thiadiazole ring and fluorophenyl group would contribute to the compound’s electronic properties .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the various functional groups. For example, the thiadiazole ring might undergo reactions at the sulfur and nitrogen atoms, while the fluorophenyl group could participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase its lipophilicity, potentially affecting its solubility and distribution in the body .

Scientific Research Applications

Antitubercular Activities

Research has demonstrated the synthesis of various cyclopropyl methanones and their derivatives for evaluating antitubercular activity. Compounds synthesized by reacting different benzyl alcohols with 4-chloro-4'-fluorobutyrophenone have shown significant in vitro activity against Mycobacterium tuberculosis H37Rv. Among these compounds, specific derivatives exhibited minimum inhibitory concentration (MIC) values indicating strong antitubercular potential. One derivative, in particular, demonstrated 98% killing of intracellular bacilli in mouse bone marrow-derived macrophages and was active against multi-drug-resistant (MDR), extensively drug-resistant (XDR), and rifampicin-resistant clinical isolates of M. tuberculosis (Bisht et al., 2010). Another study highlighted the efficient synthesis of phenyl cyclopropyl methanones with significant anti-tubercular activities against M. tuberculosis H37Rv, displaying MICs ranging from 25 to 3.125 microg/mL. The most active compounds also showed potential against MDR strains (Dwivedi et al., 2005).

Anticancer and Antileukemic Activities

Several studies have synthesized and evaluated the anticancer and antileukemic activities of novel cyclopropyl piperidine derivatives. Compounds within this category have shown to inhibit the growth of human leukemia cells at low concentrations, indicating potent antiproliferative activity. The findings suggest that specific derivatives, particularly those with nitro and fluoro substitution on the phenyl ring, could induce apoptosis in leukemia cells, offering a promising direction for anticancer drug development (Vinaya et al., 2011).

Neuropharmacological Activities

Cyclopropyl piperidine derivatives have also been explored for their neuropharmacological potential. For instance, compounds exhibiting 5-HT(1A) receptor agonist activity have been synthesized, with some showing potent analgesic effects in models of chronic nociceptive and neuropathic pain. These findings underscore the therapeutic potential of such compounds in treating pain and possibly other neurological conditions (Deseure et al., 2002).

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal potentials of cyclopropyl piperidine derivatives have been investigated, revealing that certain synthesized compounds exhibit variable and modest activity against bacterial and fungal strains. These findings suggest the relevance of structural modification and optimization to enhance the antimicrobial efficacy of these compounds (Patel et al., 2011).

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. For example, if it were a drug, it might interact with a specific protein in the body to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. These properties would need to be assessed through laboratory testing .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity. This could potentially lead to the development of new pharmaceuticals or other useful compounds .

properties

IUPAC Name

cyclopropyl-[3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3OS/c18-14-6-2-1-5-13(14)16-20-19-15(23-16)12-4-3-9-21(10-12)17(22)11-7-8-11/h1-2,5-6,11-12H,3-4,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZDSRDMVRCCSAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2CC2)C3=NN=C(S3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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